molecular formula C26H35NO7 B1250101 2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid

Cat. No. B1250101
M. Wt: 473.6 g/mol
InChI Key: BWPFIDWJPVFHKS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid is a natural product found in Stachybotrys microspora with data available.

Scientific Research Applications

α-Glucosidase Inhibitory Activity

A study identified compounds from the medicinal plant Ferula mongolica, including derivatives related to the chemical structure , exhibiting significant inhibitory activity against the enzyme α-glucosidase. These compounds represent a new class of α-glucosidase inhibitors, suggesting potential applications in treating conditions like diabetes (Choudhary et al., 2001).

Fibrinolytic Activity and Potential Thrombolytic Agent

Isoindolone derivatives isolated from the marine microorganism Stachybotrys longispora FG216 showed promise as fibrinolytic agents. They demonstrated the ability to stimulate plasmin activity, which is crucial in dissolving blood clots, indicating potential use as thrombolytic agents for conditions like pulmonary thrombosis (Ge et al., 2015), (Wang et al., 2021).

Potential in Cytotoxicity and Anticancer Research

Several compounds, including chromene derivatives related to the given chemical structure, have shown cytotoxicity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Luo et al., 2015), (Mo et al., 2004).

Antithrombotic Activity

Synthetic derivatives of marine pyran-isoindolone, including structures resembling the compound , have been evaluated for antithrombotic (fibrinolytic) activities. Some derivatives showed significant activity, suggesting potential application in antithrombotic therapy (Wang et al., 2021).

properties

Molecular Formula

C26H35NO7

Molecular Weight

473.6 g/mol

IUPAC Name

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H35NO7/c1-15(2)7-5-8-16(3)9-6-10-26(4)22(30)12-18-21(29)11-17-19(23(18)34-26)13-27(24(17)31)20(14-28)25(32)33/h7,9,11,20,22,28-30H,5-6,8,10,12-14H2,1-4H3,(H,32,33)/b16-9+

InChI Key

BWPFIDWJPVFHKS-CXUHLZMHSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CO)C(=O)O)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CO)C(=O)O)O)O)C)C)C

synonyms

SMTP 3
SMTP-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid
Reactant of Route 2
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid
Reactant of Route 3
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid
Reactant of Route 4
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid
Reactant of Route 5
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid
Reactant of Route 6
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid

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